molecular formula C13H21BN2O4 B1430878 3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester CAS No. 1616930-46-1

3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester

Cat. No. B1430878
CAS RN: 1616930-46-1
M. Wt: 280.13 g/mol
InChI Key: PAWIGDVBKPYTID-UHFFFAOYSA-N
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Description

The compound “3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester” is a type of boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .


Molecular Structure Analysis

The molecular structure of “3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester” can be represented by the SMILES string CCOC(=O)c1cncc(c1)B2OC(C)(C)C(C)(C)O2 .


Chemical Reactions Analysis

Boronic esters, including “3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester”, can undergo various chemical reactions. These transformations include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester: Scientific Research Applications

Suzuki-Miyaura Cross-Coupling: Boronic pinacol esters are widely used as starting materials in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. This application enables the coupling of organoboronic acids that are sensitive to hydrolytic deboronation, facilitating the synthesis of various organic compounds .

Drug Design: These esters are considered for the design of new drugs due to their ability to act as boron-carriers suitable for neutron capture therapy. Their marginal stability in water makes them a significant focus in pharmaceutical research .

Drug Delivery Systems: Boronic pinacol esters are used in drug delivery devices. For example, they can be modified structurally with hyaluronic acid to develop reactive oxygen species (ROS)-responsive drug delivery systems .

Neutron Capture Therapy: As boron-carriers, these esters are utilized in neutron capture therapy, a type of cancer treatment that targets tumors on a cellular level using boron atoms to capture neutrons and cause cell death .

Analytical Chemistry: The accurate analysis of boronic pinacol esters is crucial in analytical chemistry due to their susceptibility to hydrolysis under typical RP-HPLC testing conditions .

Chromatographic Purification: A chromatographic method has been developed for the purification of pinacol boronic esters, which is essential for their use in various chemical syntheses and research applications .

Safety and Hazards

Boronic esters, including “3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester”, should be handled with care. They should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling these compounds .

Mechanism of Action

Target of Action

It’s known that boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been developed to functionalize these compounds . This process is crucial for many transformations, including the formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The protodeboronation process is a key step in various synthetic transformations, including the suzuki–miyaura coupling . This coupling is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .

Pharmacokinetics

It’s important to note that the stability of boronic esters, including pinacol boronic esters, can be influenced by environmental factors such as ph . For instance, these compounds are only marginally stable in water and their hydrolysis rate can be considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through reactions like the Suzuki–Miyaura coupling . This makes it a valuable tool in organic synthesis . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the environment in which these compounds are used should be carefully considered, especially when they are used for pharmacological purposes .

properties

IUPAC Name

ethyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O4/c1-7-18-11(17)9-8-10(16(6)15-9)14-19-12(2,3)13(4,5)20-14/h8H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWIGDVBKPYTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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